molecular formula C18H17NO2 B297831 2-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione

2-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione

Cat. No.: B297831
M. Wt: 279.3 g/mol
InChI Key: UMIPDSYINQNGJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indanones It is characterized by its unique structure, which includes an indene-1,3-dione core with a pyrrolyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione typically involves the condensation of indene-1,3-dione with a pyrrole derivative. One common method involves the use of a base-catalyzed aldol condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. Its unique structure allows it to bind to specific receptors or proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione is unique due to its combination of the indene-1,3-dione core and the pyrrolyl substituent. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

2-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methylidene]indene-1,3-dione

InChI

InChI=1S/C18H17NO2/c1-4-19-11(2)9-13(12(19)3)10-16-17(20)14-7-5-6-8-15(14)18(16)21/h5-10H,4H2,1-3H3

InChI Key

UMIPDSYINQNGJY-UHFFFAOYSA-N

SMILES

CCN1C(=CC(=C1C)C=C2C(=O)C3=CC=CC=C3C2=O)C

Canonical SMILES

CCN1C(=CC(=C1C)C=C2C(=O)C3=CC=CC=C3C2=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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